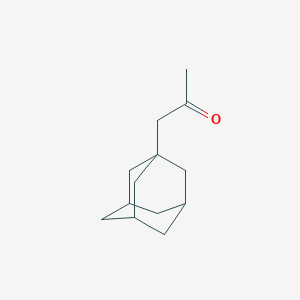

1-Adamantan-1-yl-propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDPAFBRBBMNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395046 | |

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19835-39-3 | |

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Adamantan-1-yl-propan-2-one from 1-Adamantylacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-adamantan-1-yl-propan-2-one from 1-adamantylacetyl chloride. The primary synthetic route involves the nucleophilic acyl substitution of the acid chloride with a methyl organometallic reagent. This document outlines the theoretical basis, experimental protocols, and potential side reactions associated with this transformation, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a ketone derivative of adamantane, a bulky, lipophilic cage-like hydrocarbon. Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique steric and electronic properties, which can enhance biological activity and improve pharmacokinetic profiles. The synthesis of adamantyl ketones is a crucial step in the development of various adamantane-based therapeutics. This guide focuses on a common and effective method for the preparation of this compound, leveraging the reactivity of 1-adamantylacetyl chloride with methyl organometallic reagents.

Reaction Principle

The core of the synthesis is the reaction of 1-adamantylacetyl chloride with a methyl nucleophile, typically in the form of a Grignard reagent (methylmagnesium halide) or an organolithium reagent (methyllithium). The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly polarized carbon-metal bond in the organometallic reagent renders the methyl group nucleophilic, which attacks the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate then collapses, expelling the chloride leaving group to form the desired ketone.

It is critical to control the reaction conditions to prevent a subsequent nucleophilic attack by a second equivalent of the organometallic reagent on the newly formed ketone, which would lead to the formation of a tertiary alcohol as a side product.[1][2][3]

Experimental Section

Reagents and Materials

-

1-Adamantylacetyl chloride

-

Methylmagnesium chloride (or bromide) solution in THF or diethyl ether

-

Methyllithium solution in diethyl ether

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (argon or nitrogen)

General Experimental Protocol

The following is a generalized protocol based on established methods for the synthesis of ketones from acyl chlorides using organometallic reagents.[1] All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.[1]

-

Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of 1-adamantylacetyl chloride in anhydrous diethyl ether or THF.

-

Cooling: The flask is cooled to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or an ice bath. This is crucial to moderate the reaction rate and minimize the formation of the tertiary alcohol byproduct.

-

Addition of Organometallic Reagent: A solution of the methyl organometallic reagent (e.g., methylmagnesium chloride or methyllithium) is added dropwise from the dropping funnel to the stirred solution of the acyl chloride. The rate of addition should be carefully controlled to maintain the low temperature.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

-

Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of ketones from acyl chlorides using organometallic reagents. The precise conditions for the synthesis of this compound may require optimization.

| Parameter | Methylmagnesium Halide (Grignard) | Methyllithium |

| Stoichiometry (Acyl Chloride:Reagent) | 1 : 1.0-1.2 | 1 : 1.0-1.2 |

| Solvent | Diethyl ether, THF | Diethyl ether |

| Reaction Temperature | -78 °C to 0 °C | -78 °C |

| Reaction Time | 1-4 hours | 1-3 hours |

| Quenching Agent | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl |

| Typical Yield | 60-85% (ketone) | 50-80% (ketone) |

| Major Side Product | 2-(1-Adamantylmethyl)-propan-2-ol | 2-(1-Adamantylmethyl)-propan-2-ol |

Reaction Pathway and Side Reactions

The primary reaction pathway and the main side reaction are illustrated in the following diagram. Careful control of stoichiometry and temperature is essential to favor the formation of the desired ketone.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 1-adamantylacetyl chloride is a straightforward and efficient process when conducted with careful control over reaction conditions. The use of methyl Grignard or methyllithium reagents provides a reliable method for the introduction of the methyl group. Key to a successful synthesis is the use of low temperatures and precise stoichiometric control to minimize the formation of the tertiary alcohol byproduct. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the synthesis of adamantane derivatives for drug discovery and development.

References

Spectroscopic Profile of 1-Adamantan-1-yl-propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the adamantane derivative, 1-Adamantan-1-yl-propan-2-one. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.10 | s | 3H | CH₃ (a) |

| ~2.20 | s | 2H | CH₂ (b) |

| ~1.65 | m | 6H | 3 x CH₂ of adamantyl (c) |

| ~1.75 | m | 6H | 3 x CH₂ of adamantyl (d) |

| ~2.00 | m | 3H | 3 x CH of adamantyl (e) |

Note: Predicted values based on typical chemical shifts of similar structures. Precise values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O (f) |

| ~55 | CH₂ (b) |

| ~37 | 3 x CH₂ of adamantyl (c) |

| ~28 | 3 x CH₂ of adamantyl (d) |

| ~40 | 3 x CH of adamantyl (e) |

| ~32 | C (quaternary) of adamantyl (g) |

| ~30 | CH₃ (a) |

Note: Predicted values based on typical chemical shifts of adamantane derivatives and ketones.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch |

| ~2900-2850 | Strong | C-H stretch (adamantyl & alkyl) |

| ~1450 | Medium | CH₂ bend |

| ~1360 | Medium | CH₃ bend |

Note: Predicted values based on characteristic IR absorptions for ketones and alkanes.

Table 4: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion |

| 192.15 | [M]⁺ (Molecular Ion) |

| 135.12 | [M - C₃H₇O]⁺ (Loss of propanone side chain) |

| 149.13 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 43.02 | [CH₃CO]⁺ (Acylium ion) |

Note: Predicted fragmentation pattern. The base peak is often the adamantyl cation at m/z 135.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the adamantyl proton signals.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.

Sample Introduction:

-

Direct Insertion Probe (DIP): For solid samples, a small amount is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.

-

Gas Chromatography (GC-MS): The sample, dissolved in a volatile solvent, is injected into a gas chromatograph for separation before entering the mass spectrometer.

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1-2 scans per second.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Physical and chemical properties of 1-Adamantan-1-yl-propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantan-1-yl-propan-2-one, a ketone derivative of the highly stable and rigid adamantane cage structure, is a compound of interest in synthetic and medicinal chemistry. The unique three-dimensional structure of the adamantyl group imparts specific physicochemical properties to the molecule, influencing its reactivity, lipophilicity, and potential biological interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental details.

Physical and Chemical Properties

The adamantane moiety significantly influences the physical characteristics of this propanone derivative, resulting in a compound with a notable boiling point and solubility in organic solvents.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O | [1] |

| Molecular Weight | 192.3 g/mol | [1] |

| Appearance | Colorless liquid (at room temperature) | |

| Boiling Point | 102-104 °C at 2.2 mmHg | |

| Solubility | Soluble in various organic solvents | |

| Melting Point | Not available | |

| Density | Not available |

Chemical Reactivity

The chemical behavior of this compound is characterized by reactions of the ketone functional group, with the adamantyl group providing steric hindrance and influencing reaction pathways.

Willgerodt–Kindler Reaction

A significant chemical transformation involving this compound is the Willgerodt–Kindler reaction. This reaction involves the treatment of the ketone with sulfur and a secondary amine, typically morpholine, to yield a thiomorpholide. Subsequent hydrolysis of the thiomorpholide produces the corresponding carboxylic acid, in this case, 2-(adamantan-1-yl)propanoic acid. This reaction provides a valuable synthetic route to adamantane-containing carboxylic acids, which are of interest in the development of new chemical entities.

The general workflow for this reaction is depicted below:

Caption: Willgerodt-Kindler Reaction Workflow.

Experimental Protocols

General Synthetic Approach (Hypothetical)

A plausible synthetic route to this compound could involve the reaction of an appropriate adamantyl-containing organometallic reagent with a propanoyl electrophile, or the oxidation of the corresponding secondary alcohol, 1-(1-adamantyl)propan-2-ol. The purification of the final product would likely involve column chromatography or distillation under reduced pressure.

A conceptual workflow for a potential synthesis is outlined below:

Caption: Conceptual Synthesis Workflow.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in surveyed databases. For the purpose of this guide, a logical relationship diagram illustrating the typical analytical workflow for structural elucidation is provided.

Caption: Analytical Workflow for Structural Elucidation.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activities or the involvement of this compound in any specific signaling pathways. The lipophilic nature of the adamantyl group suggests potential for membrane interaction and could be a starting point for the design of new bioactive molecules. Further research is required to explore the pharmacological potential of this compound.

Conclusion

This compound is a molecule with defined physical and chemical properties stemming from its unique adamantane core. While some data on its reactivity is available, a comprehensive understanding of its synthesis, spectroscopic profile, and biological activity is still lacking in the public domain. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this intriguing compound for potential applications in drug discovery and development.

References

Adamantane-Based Ketones: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a unique, rigid, and lipophilic cage-like hydrocarbon, has carved a significant niche in various scientific disciplines. Its derivatives, particularly adamantane-based ketones, are at the forefront of innovative research, demonstrating remarkable potential in medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth exploration of the core research applications of these fascinating molecules, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Medicinal Chemistry: Targeting Disease with Precision

The incorporation of the adamantane moiety into pharmacologically active molecules often enhances their therapeutic efficacy.[1][2] Adamantane-based ketones, in particular, serve as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[3][4]

Antiviral Agents

Adamantane derivatives were first recognized for their antiviral properties.[1][2] While the primary aminoadamantanes like amantadine and rimantadine target the M2 ion channel of the influenza A virus, research has expanded to adamantane ketones as precursors for more complex antiviral compounds.[1][5] For instance, adamantanone can be a starting material for the synthesis of spiro-pyrrolidines, which have shown a broader antiviral spectrum and higher activity than amantadine in some studies.[1]

Enzyme Inhibition

Adamantane-based ketones are pivotal in the design of potent and selective enzyme inhibitors. Their rigid structure allows for precise orientation of functional groups to interact with the active sites of target enzymes.[1]

A notable application is in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, which are promising therapeutic targets for metabolic diseases.[3] Adamantyl heterocyclic ketones have demonstrated low nanomolar inhibition of this enzyme.[3]

Table 1: Inhibitory Activity of Adamantyl Heterocyclic Ketones against 11β-HSD1 [3]

| Compound | Linker | Heterocycle | IC50 (nM) |

| 8 | Ether | 2-thiazole | 41 |

| 6 | Ether | 2-thiophene | 410 |

| 7 | Ether | 3-thiophene | 280 |

Central Nervous System (CNS) Disorders

The lipophilicity of the adamantane cage facilitates crossing the blood-brain barrier, making its derivatives attractive for treating CNS disorders.[6] Adamantane-based compounds, including ketones and their derivatives, have been investigated as antagonists for the NMDA receptor and modulators of other CNS targets.[1]

Materials Science: Building Blocks for Advanced Materials

The unique structural properties of adamantane, such as its rigidity, thermal stability, and defined geometry, make it an excellent building block for advanced materials.[7][8]

Polymers

Incorporating adamantane ketones into polymer chains can significantly enhance their physical properties.[8] Adamantane-containing polymers often exhibit higher glass transition temperatures (Tg), improved thermal stability, and increased solubility compared to their linear, unsubstituted counterparts.[8][9] These properties are advantageous for applications such as specialty coatings and high-performance plastics.[7]

Supramolecular Assemblies

Adamantane's ability to form strong host-guest complexes, particularly with cyclodextrins, is a cornerstone of its application in supramolecular chemistry.[2][6] Adamantane-based ketones can be functionalized to create components for self-assembling systems, with potential applications in drug delivery and surface recognition.[2][10] Recently, keto-adamantane-based macrocycles have been synthesized and shown to form crystalline supramolecular assemblies with interesting vapochromic properties.[11][12][13]

Catalysis

The rigid and sterically demanding nature of the adamantane scaffold has been exploited in the design of ligands for transition metal catalysis and in organocatalysis.[14][15] While less common than other applications, adamantane-based ketones can serve as precursors to chiral ligands and catalysts that can induce high levels of stereoselectivity in chemical reactions.

Experimental Protocols

Synthesis of 1-Adamantyl Ketones via Grignard Reagents[16]

This procedure outlines the general synthesis of 1-adamantyl ketones from adamantane-1-carbonyl chloride and a Grignard reagent.

Materials:

-

Adamantane-1-carbonyl chloride

-

Appropriate Grignard reagent (e.g., methylmagnesium iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Catalyst (e.g., CuCl) (optional, but can improve yield)[16]

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane-1-carbonyl chloride in anhydrous diethyl ether.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add one equivalent of the Grignard reagent solution in diethyl ether or THF to the stirred solution of the acyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Synthesis of Adamantyl Heterocyclic Ketones with an Ether Linker[3]

This protocol describes the nucleophilic coupling reaction to form adamantyl ethanone derivatives with an ether linker.

Materials:

-

1-Adamantyl bromomethyl ketone

-

Corresponding aryl methyl alcohol

-

A suitable base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add the aryl methyl alcohol dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 1-adamantyl bromomethyl ketone in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired adamantyl heterocyclic ketone.

Visualizations

Caption: Inhibition of a generic signaling pathway by an adamantane-based ketone derivative.

Caption: A streamlined workflow for the synthesis and biological evaluation of novel adamantane-based ketones.

Caption: Logical relationships in the structure-activity relationship (SAR) studies of adamantane-based ketones.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]

- 3. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 6. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 9. researchgate.net [researchgate.net]

- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran [mdpi.com]

- 12. Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

Safety and Handling Precautions for 1-Adamantan-1-yl-propan-2-one: A Technical Guide

Disclaimer: This document has been compiled to provide safety and handling information for 1-Adamantan-1-yl-propan-2-one for use by researchers, scientists, and drug development professionals. As of the date of this publication, a comprehensive, officially verified Safety Data Sheet (SDS) for this compound (CAS No. 19835-39-3) was not publicly available. Therefore, the information presented herein is a synthesis of data from structurally related adamantane derivatives, including adamantane and 2-(1-Adamantyl)propan-2-ol, as well as general safety principles for handling ketone solvents. It is imperative that this guide be used as a supplementary resource and not as a replacement for a substance-specific SDS. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with all applicable safety regulations.

Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties of Related Adamantane Compounds

| Property | Adamantane | 2-(1-Adamantyl)propan-2-ol | This compound (Predicted) |

| CAS Number | 281-23-2 | 775-64-4 | 19835-39-3 |

| Molecular Formula | C10H16 | C13H22O | C13H20O |

| Molecular Weight | 136.23 g/mol [1] | 194.32 g/mol | 192.30 g/mol |

| Appearance | White crystalline powder[1] | White powder | Solid (predicted) |

| Melting Point | 270 °C (sublimes)[2] | 75 °C | Not available |

| Boiling Point | Not applicable (sublimes) | 276.2 °C at 760 mmHg | Not available |

| Flash Point | Not available | 127.9 °C | Not available |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents. | Sparingly soluble in water, soluble in organic solvents.[3] | Likely soluble in organic solvents. |

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. However, based on the data for adamantane and the general hazards of ketones, a potential hazard profile can be inferred. Adamantane itself is noted to cause serious eye irritation in some classifications.[1][4] Ketones are often flammable and can cause irritation. Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Table 2: Postulated GHS Classification for this compound

| Hazard Class | Hazard Category | Postulated Hazard Statement |

| Flammable Solids | Category 2 (Predicted) | H228: Flammable solid |

| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Predicted) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 (based on Adamantane) | H400: Very toxic to aquatic life[1] |

Note: The GHS classification above is predictive and should be used for preliminary risk assessment only. A definitive classification can only be made with experimental data. In the absence of specific data, a statement of "toxicity not fully investigated" is appropriate.[4]

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound are available. For Adamantane, the oral LD50 in rats is reported to be >10 g/kg, suggesting low acute oral toxicity. However, the toxicological properties of this compound have not been fully investigated.[4] Therefore, it should be handled with care, assuming it may be harmful.

Table 3: Toxicological Data for Related Compounds

| Substance | Route | Species | Value | Reference |

| Adamantane | Oral | Rat | LD50: >10 g/kg | |

| Adamantane | Inhalation | Rat | Causes abnormal renal function tests in acute studies | [1] |

Due to the lack of specific data, it is recommended to assume that this compound may cause skin, eye, and respiratory irritation. Prolonged or repeated exposure should be avoided.

Experimental Protocols: Safe Handling Procedures

While no specific experimental protocols for this compound were found, the following represents a generalized safe handling workflow for a solid chemical with unknown toxicity.

Personal Protective Equipment (PPE)

Given the unknown toxicity and potential for irritation, a conservative approach to PPE is recommended.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary for operations with a splash hazard.[4] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times. For significant handling, consider chemical-resistant aprons or coveralls. |

| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be necessary. If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used. |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.

First Aid Measures

The following first aid measures are based on general principles for handling chemicals with unknown toxicity.

Table 5: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Fire and Explosion Hazards

While the flashpoint of this compound is unknown, it should be treated as a combustible solid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as described in Section 4.1. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

References

An In-depth Technical Guide to the Solubility of 1-Adamantan-1-yl-propan-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-adamantan-1-yl-propan-2-one. Due to the absence of publicly available quantitative solubility data for this compound, this document offers a qualitative assessment of its expected solubility in a range of common organic solvents based on its molecular structure. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is presented to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development.

Introduction

This compound is a ketone derivative of adamantane. The adamantane moiety is a bulky, rigid, and lipophilic cage-like hydrocarbon structure.[1] This significant nonpolar part of the molecule heavily influences its physical properties, including solubility. The presence of a ketone functional group introduces a polar carbonyl group, which can engage in dipole-dipole interactions.[2] The overall solubility of this compound in various solvents is therefore determined by the interplay between its large nonpolar adamantyl group and the polar propanone substituent. Understanding the solubility of this compound is crucial for its application in chemical synthesis, purification, formulation, and various biological assays.

Predicted Solubility Profile

A thorough literature search did not yield specific quantitative solubility data for this compound. However, based on the principle of "like dissolves like," a qualitative prediction of its solubility can be made.[3][4] The large, nonpolar adamantane cage suggests good solubility in nonpolar and weakly polar organic solvents.[1] The polar ketone group may impart some solubility in more polar organic solvents.[2] Conversely, the dominance of the hydrophobic adamantane structure would predict poor solubility in highly polar protic solvents like water.[5]

Table 1: Qualitative Solubility Prediction for this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | High | The nonpolar adamantane group will have strong van der Waals interactions with nonpolar solvents. |

| Toluene | High | The nonpolar nature of toluene makes it a good solvent for the hydrophobic adamantane moiety. | |

| Weakly Polar | Diethyl Ether | High | Diethyl ether can effectively solvate both the nonpolar adamantane group and, to some extent, the polar ketone group. |

| Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with varying polarities. | |

| Polar Aprotic | Acetone | Moderate to High | As a ketone, the compound is expected to be soluble in acetone, which is a polar aprotic solvent.[6] |

| Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar solvent that should effectively dissolve the compound. | |

| Tetrahydrofuran (THF) | Moderate to High | THF is a good solvent for a wide range of organic compounds and is expected to dissolve this compound. | |

| Acetonitrile (ACN) | Moderate | The polarity of acetonitrile might be high enough to limit the solubility of the large nonpolar adamantane group. | |

| Dimethylformamide (DMF) | Moderate | Similar to acetonitrile, the high polarity of DMF may not be optimal for the large hydrophobic adamantane moiety. | |

| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a very polar solvent, and while it can dissolve many organic compounds, the large nonpolar part of the molecule might limit its solubility. | |

| Polar Protic | Methanol | Low to Moderate | The ability of methanol to hydrogen bond might not be sufficient to overcome the large nonpolar adamantane group. |

| Ethanol | Low to Moderate | Similar to methanol, the solubility is expected to be limited due to the large hydrophobic portion of the molecule.[7] | |

| Water | Insoluble | The large, nonpolar adamantane group makes the molecule highly hydrophobic and unlikely to dissolve in water.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is based on the widely accepted static equilibrium (shake-flask) method, followed by gravimetric analysis.[8][9][10]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and tips

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[11]

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Dispense a known volume of the clear filtrate into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

The mass of the dissolved this compound is the final weight of the dish/vial minus its initial tared weight.[12]

-

3.3. Calculation of Solubility

The solubility can be calculated in various units, such as g/L or mg/mL.

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

3.4. Data Reporting

When reporting solubility data, it is essential to include the temperature at which the measurement was performed, as solubility is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. pharmajournal.net [pharmajournal.net]

The Adamantane Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and structurally unique tricyclic alkane known as adamantane has carved a significant niche in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. First isolated from petroleum in 1933, its synthetic accessibility, established by Prelog and Seiwerth in 1941 and later optimized, has paved the way for its incorporation into drugs targeting a wide range of diseases, from viral infections and neurodegenerative disorders to diabetes.[1][2] This guide provides a comprehensive overview of the medicinal chemistry of adamantane derivatives, detailing their synthesis, structure-activity relationships (SAR), mechanisms of action, and key therapeutic applications.

The Adamantane Advantage in Drug Design

The adamantane cage offers several advantageous properties that make it an attractive component in drug design. Its bulky and rigid nature can provide a stable anchor for pharmacophoric groups, orienting them for optimal interaction with biological targets.[3] The high lipophilicity of the adamantane nucleus enhances the ability of drugs to cross cellular membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) active agents.[3] Furthermore, the adamantane scaffold is metabolically stable, often leading to improved pharmacokinetic profiles and longer half-lives of the parent drug.[4]

Key Therapeutic Areas and Representative Drugs

Adamantane derivatives have made a significant impact in several therapeutic areas. Below is a summary of key drugs and their primary applications.

Antiviral Agents

The discovery of the antiviral properties of amantadine in the 1960s marked the beginning of the journey of adamantane in medicinal chemistry.[2] Adamantane-based antivirals primarily target the M2 proton channel of the influenza A virus, inhibiting viral uncoating and replication.[5][6]

-

Amantadine and Rimantadine: These were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A.[5][7] However, their use has been limited due to the emergence of resistant viral strains.[8]

Neurological Disorders

Adamantane derivatives have shown significant efficacy in treating various neurological and neurodegenerative diseases, primarily by modulating neurotransmitter systems.

-

Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist, memantine is used in the management of moderate-to-severe Alzheimer's disease.[9][10][11] It works by blocking the pathological overstimulation of NMDA receptors without affecting normal synaptic transmission, thereby protecting neurons from excitotoxicity.[11][12][13]

-

Amantadine: In addition to its antiviral activity, amantadine is also used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[7] Its mechanism in Parkinson's is thought to involve the potentiation of dopaminergic neurotransmission.[7]

Metabolic Diseases

The versatility of the adamantane scaffold has extended to the treatment of metabolic disorders, particularly type 2 diabetes.

-

Saxagliptin and Vildagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors that contain an adamantane moiety.[14][15][16][17] By inhibiting DPP-4, they increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[18][19]

Quantitative Biological Data of Adamantane Derivatives

The following tables summarize the quantitative biological activity of key adamantane derivatives against their respective targets.

| Drug | Target | Assay Type | Value | Unit | Reference |

| Antiviral Agents | |||||

| Amantadine | Influenza A M2 Channel | Yeast Growth Restoration | 0.3 | µM (EC50) | [20] |

| Rimantadine | Influenza A M2 Channel | Plaque Reduction Assay | - | - | [7] |

| Adamantyl-piperidine derivative (2R,4S)-13 | Rimantadine-resistant Influenza A | Antiviral Assay | 18.4 | µM (IC50) | [21] |

| Adamantyl-piperidine derivative (2S,4R)-13 | Rimantadine-resistant Influenza A | Antiviral Assay | >40.0 | µM (IC50) | [21] |

| N-(1-adamantyl)-4-trifluoromethylbenzamide (5) | Vaccinia Virus | Antiviral Assay | 0.133 | µM (IC50) | [22] |

| NMDA Receptor Antagonists | |||||

| Memantine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 1 | µM (Ki) | [6] |

| Memantine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 0.95 - 6700 | nM (IC50) | [23] |

| Amantadine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 75-fold lower affinity than Memantine | - | [24] |

| DPP-4 Inhibitors | |||||

| Saxagliptin | DPP-4 | Enzyme Inhibition Assay | 1.3 | nM (Ki) | [4] |

| 5-hydroxy-saxagliptin (active metabolite) | DPP-4 | Enzyme Inhibition Assay | 2.6 | nM (Ki) | [4] |

| Vildagliptin | DPP-4 | Enzyme Inhibition Assay | - | - | [4] |

| Sitagliptin | DPP-4 | Enzyme Inhibition Assay | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key adamantane derivatives and the assays used to evaluate their biological activity.

Synthesis of Amantadine Hydrochloride

Method 1: Two-Step Synthesis from Adamantane [25]

-

N-(1-adamantyl)formamide Synthesis: Adamantane is reacted with nitric acid and potassium cyanide in a one-pot reaction to yield N-(1-adamantyl)formamide.

-

Hydrolysis: The intermediate is then hydrolyzed using hydrochloric acid in ethanol to yield amantadine hydrochloride. The product is purified by recrystallization.

Method 2: Microwave-Assisted Synthesis [26]

-

N-(1-adamantyl)acetamide Synthesis: Adamantane is reacted with nitric acid in acetonitrile under microwave irradiation to produce N-(1-adamantyl)acetamide.

-

Hydrolysis and Salt Formation: The acetamide is hydrolyzed with sodium hydroxide in propylene glycol under microwave irradiation, followed by treatment with aqueous hydrochloric acid to afford amantadine hydrochloride.

Synthesis of Memantine Hydrochloride

Simple Two-Step Procedure from 1,3-Dimethyl-adamantane [3][27]

-

Formamidation: 1,3-Dimethyl-adamantane is reacted with formamide and nitric acid to produce N-formyl-1-amino-3,5-dimethyl-adamantane in high yield.

-

Hydrolysis: The formamide intermediate is hydrolyzed with aqueous hydrochloric acid under reflux to give memantine hydrochloride. The product is isolated by filtration and can be purified by recrystallization.

Synthesis of Saxagliptin

Commercial-Scale Synthesis [9][14]

The synthesis of saxagliptin is a multi-step process starting from two unnatural amino acid derivatives.

-

Amide Coupling: (S)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid is coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide using a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).

-

Dehydration: The primary amide of the coupled product is dehydrated to a nitrile.

-

Deprotection: The Boc protecting group on the amine is removed using hydrochloric acid to yield saxagliptin. The final product is isolated as the free base monohydrate.

Biological Assays

Influenza A M2 Proton Channel Inhibition Assay (Yeast-Based) [20]

-

Yeast Strain Preparation: A yeast strain is engineered to express the influenza A M2 proton channel, which inhibits yeast growth.

-

Screening: The yeast strain is grown in the presence of test compounds.

-

Data Analysis: Restoration of yeast growth indicates inhibition of the M2 channel. The concentration of the compound that restores growth by 50% (EC50) is determined.

NMDA Receptor Antagonism Assay (Electrophysiology) [15]

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

-

Drug Application: The cells are exposed to a constant concentration of NMDA and a co-agonist (e.g., glycine) to elicit a current. Increasing concentrations of the test compound (e.g., memantine) are then applied.

-

Data Analysis: The inhibition of the NMDA-induced current by the test compound is measured, and the IC50 value is calculated.

DPP-4 Inhibition Assay (Fluorometric) [28][29]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer.

-

Inhibitor Addition: The test compound (e.g., saxagliptin) is added to the reaction mixture at various concentrations.

-

Fluorescence Measurement: The reaction is incubated, and the fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is calculated, and the IC50 value for the inhibition of DPP-4 is determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane derivatives are mediated through their interaction with specific signaling pathways.

Amantadine and the Influenza A M2 Proton Channel

Amantadine and its derivatives block the M2 ion channel of the influenza A virus. This channel is essential for the virus to acidify its interior after being taken up by the host cell's endosome. By blocking this proton flow, amantadine prevents the uncoating of the viral ribonucleoprotein and its release into the cytoplasm, thereby halting viral replication.[30][31][32]

Memantine and the NMDA Receptor Signaling Pathway

In Alzheimer's disease, excessive glutamate release leads to over-activation of NMDA receptors, resulting in a continuous influx of Ca2+ ions. This excitotoxicity contributes to neuronal damage and cognitive decline. Memantine, as an uncompetitive, low-affinity open-channel blocker, preferentially binds to and blocks excessively open NMDA receptor channels.[33] This action prevents pathological Ca2+ influx while allowing for normal synaptic transmission, thus protecting neurons.[9][10][11][12][13]

Saxagliptin and the Incretin Pathway

DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In type 2 diabetes, the incretin effect is diminished. Saxagliptin, a competitive DPP-4 inhibitor, prevents the degradation of GLP-1 and GIP, thereby prolonging their actions. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.[18][19]

Conclusion

The adamantane scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its unique structural and physicochemical properties have led to the development of successful drugs for a variety of diseases. The examples of amantadine, memantine, and saxagliptin highlight the diverse biological targets that can be effectively modulated by adamantane-containing molecules. Future research in this area is likely to focus on the design of new adamantane derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as their application in novel therapeutic areas. The logical and structured approach to drug design, incorporating the adamantane moiety, holds significant promise for the discovery of next-generation therapeutics.

References

- 1. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 2. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Método modificado para la síntesis de hidrocloruro de amantadina [scielo.sld.cu]

- 12. orientjchem.org [orientjchem.org]

- 13. jmpm.vn [jmpm.vn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA [fda.gov]

- 17. Sitagliptin (Januvia) and Saxagliptin (Onglyza) (DPP-4 Inhibitors) for Nursing RN [picmonic.com]

- 18. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 22. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rcsb.org [rcsb.org]

- 24. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. doaj.org [doaj.org]

- 26. thaiscience.info [thaiscience.info]

- 27. pubs.acs.org [pubs.acs.org]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. diabetesjournals.org [diabetesjournals.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. meihonglab.com [meihonglab.com]

- 33. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthetic Routes for 1-Adamantan-1-yl-propan-2-one and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The adamantane nucleus is a key pharmacophore in medicinal chemistry, renowned for its lipophilic and rigid structure. Derivatives of adamantane, such as Amantadine and Rimantadine, have established roles as antiviral agents. 1-Adamantan-1-yl-propan-2-one is a crucial synthetic intermediate for accessing a variety of adamantane-containing compounds, particularly bioactive amines and other functionalized molecules. These application notes provide detailed protocols for the synthesis of this ketone and its subsequent derivatization, supported by quantitative data and workflow diagrams.

Part 1: Synthetic Routes to this compound

Several effective methods have been established for the synthesis of adamantyl ketones. The primary routes involve the reaction of activated adamantane precursors with appropriate nucleophiles, such as Grignard or organolithium reagents.

Route A: Grignard Reagent Pathway

This is a widely used method for preparing adamantyl ketones, involving the reaction of an adamantane-1-carbonyl chloride with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide).[1][2] The use of catalysts like ZnCl₂, MnCl₂, AlCl₃, or CuCl can significantly improve reaction efficiency and yield.[2]

Experimental Protocol: Synthesis via Grignard Reaction [1]

-

Preparation of Adamantane-1-carbonyl chloride:

-

In a flask equipped with a reflux condenser, suspend adamantane-1-carboxylic acid (0.126 mol, 25.0 g) in toluene (32 ml).

-

Add thionyl chloride (SOCl₂) (0.164 mol, 19.6 g) dropwise at 70 °C.

-

Stir the reaction mixture at 70 °C for 8 hours.

-

Remove excess SOCl₂ as an azeotrope with toluene under reduced pressure.

-

Cool the mixture to -15 °C to crystallize the product.

-

Filter the pale yellow needles and dry them under an inert gas stream (e.g., argon).

-

-

Grignard Reaction:

-

All glassware should be oven-dried, and the reaction must be conducted under an inert argon atmosphere.[1] Solvents should be freshly distilled and dried using standard methods.[1]

-

Prepare a solution of adamantane-1-carbonyl chloride (5.0 mmol, 1.00 g) in 40 ml of freshly distilled diethyl ether.

-

In a separate flask, prepare methylmagnesium iodide from methyl iodide and magnesium turnings in diethyl ether. The concentration of the Grignard reagent should be determined by titration.[1]

-

Cool the acyl chloride solution to 5 °C in an ice bath.

-

Add one equivalent of the methylmagnesium iodide solution to the stirred acyl chloride solution in a single portion.

-

Allow the reaction mixture to warm to room temperature and stir for an appropriate duration (e.g., up to 48 hours, though shorter times may be sufficient with catalysis).[1]

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 ml).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product via column chromatography or recrystallization.

-

Route B: Organolithium Reagent Pathway

This route utilizes the reaction between 1-adamantanecarboxylic acid and an organolithium reagent, such as methyllithium, to form the target ketone.[3] This method can offer high yields and avoids the need to first prepare the acyl chloride.[3]

Experimental Protocol: Synthesis via Organolithium Reaction [3]

-

Reaction Setup:

-

Conduct the reaction in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Dissolve 1-adamantanecarboxylic acid in absolute ether.

-

Cool the solution to a temperature between -35 and -40 °C using a suitable cooling bath.

-

-

Addition of Methyllithium:

-

Slowly add a solution of methyllithium (CH₃Li) in ether to the cooled solution of adamantane carboxylic acid. An excess of the organolithium reagent may lead to the formation of a tertiary alcohol by-product.[3]

-

Maintain the temperature between -35 and -40 °C during the addition.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

-

Workup and Purification:

-

Allow the mixture to warm to room temperature.

-

Carefully quench the reaction by adding water or a saturated NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, containing the ketone and potentially some tertiary alcohol, can be purified by column chromatography.

-

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of adamantyl ketones using the described methods. Note that yields are highly dependent on specific reaction conditions, catalysts, and the purity of reagents.

| Route | Precursor | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| A | Adamantane-1-carbonyl chloride | Methylmagnesium iodide | Diethyl ether, 5°C to RT | 1-Adamantyl methyl ketone | Varies | [1] |

| A | Adamantane-1-carbonyl chloride | Ethylmagnesium bromide | ZnCl₂ (cat.) | 1-Adamantyl ethyl ketone | >90% | [2] |

| B | 1-Adamantanecarboxylic acid | Methyllithium | Ether, -40°C | 1-Adamantyl methyl ketone | ~75% | [3] |

| B | 1-Adamantanecarboxylic acid | Ethyllithium | Ether, -40°C | 1-Adamantyl ethyl ketone | 81% | [3] |

Part 2: Derivatization of this compound

The ketone functionality serves as a versatile handle for further chemical modifications. A common and valuable transformation is reductive amination to produce biologically active amines, which have shown potential as antiparkinsonian agents.[4]

Experimental Protocol: Reductive Amination

-

Imine Formation:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add the desired primary or secondary amine (e.g., ammonia, methylamine) (1.0-1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-4 hours to form the corresponding imine or enamine intermediate.

-

-

Reduction:

-

Cool the mixture in an ice bath.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

If using dichloromethane, separate the organic layer. If using methanol, remove it under reduced pressure and extract the residue with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine derivative.

-

Purify the product by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

-

Visualizations

Synthetic Workflows

References

- 1. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 1-Adamantan-1-yl-propan-2-one in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-adamantan-1-yl-propan-2-one in Grignard reactions. The bulky adamantyl group presents unique steric considerations in synthetic transformations, making specific and well-defined protocols essential for achieving high yields and purity. The following sections detail the reaction's utility, a general protocol, and specific examples with quantitative data.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2][3] The reaction of a Grignard reagent (R-MgX) with a ketone, such as this compound, is a key method for the synthesis of tertiary alcohols.[4][5] The adamantyl moiety is of significant interest in medicinal chemistry and materials science due to its lipophilicity, rigidity, and unique steric profile.[6][7] Consequently, the synthesis of adamantyl-containing tertiary alcohols via Grignard reactions is a critical step in the development of new pharmaceuticals and advanced materials.

Reaction Principle

The Grignard reaction with this compound proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the ketone. The initial product is a magnesium alkoxide, which is subsequently protonated during an aqueous workup to yield the final tertiary alcohol product.

A general representation of this reaction is as follows:

-

Step 1: Grignard Reagent Addition: The Grignard reagent (R'-MgX) attacks the carbonyl carbon of this compound.

-

Step 2: Acidic Workup: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to produce the tertiary alcohol.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific Grignard reagent and desired scale. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1][8]

Protocol 1: General Procedure for the Grignard Reaction of this compound

This protocol describes a general method for reacting this compound with a Grignard reagent to synthesize a tertiary alcohol.

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the reaction flask.

-

Grignard Reagent Addition: Add the Grignard reagent (1.1 to 1.5 equivalents) dropwise to the stirred solution of the ketone at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-(1-Adamantyl)-3-methylbutan-2-ol

This protocol is an adapted procedure for the synthesis of a specific tertiary alcohol using isopropylmagnesium bromide as the Grignard reagent.

Materials:

-

This compound (e.g., 1.92 g, 10 mmol)

-

Isopropylmagnesium bromide (e.g., 12 mL of a 1.0 M solution in THF, 12 mmol)

-

Anhydrous THF (30 mL)

-

Saturated aqueous NH₄Cl solution (20 mL)

-

Diethyl ether

-

Anhydrous Na₂SO₄

Procedure:

-

In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve this compound (1.92 g, 10 mmol) in anhydrous THF (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isopropylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol) dropwise to the stirred solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(1-adamantyl)-3-methylbutan-2-ol.

Data Presentation

The following table summarizes representative quantitative data for Grignard reactions involving adamantyl ketones or their precursors.

| Entry | Ketone/Precursor | Grignard Reagent | Product | Solvent | Yield (%) | Reference |

| 1 | 1-Adamantanecarbonyl chloride | Methylmagnesium iodide | 2-(1-Adamantyl)propan-2-ol | Diethyl ether | 85.5 | [9] |

| 2 | Adamantane-1-carbonyl chloride | Ethylmagnesium bromide | 1-(1-Adamantyl)propan-1-one | Diethyl ether | - | [6] |

| 3 | Adamantane-1-carbonyl chloride | Phenylmagnesium bromide | (1-Adamantyl)(phenyl)methanone | Diethyl ether | - | [6] |

Note: Yields can vary significantly based on reaction conditions and scale.

Visualizations

Logical Workflow of a Grignard Reaction with this compound

Caption: Workflow for the Grignard reaction.

Reaction Scheme for the Synthesis of a Tertiary Alcohol

Caption: General Grignard reaction scheme.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-(1-Adamantyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

Application Note: Protocol for the Reduction of 1-Adamantan-1-yl-propan-2-one to 1-Adamantan-1-yl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the reduction of the sterically hindered ketone, 1-Adamantan-1-yl-propan-2-one, to its corresponding secondary alcohol, 1-Adamantan-1-yl-propan-2-ol. The procedure utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, in a straightforward and efficient manner. This protocol is particularly relevant for medicinal chemistry and drug development programs where adamantane-containing scaffolds are of interest due to their unique lipophilic and rigid properties. Included are detailed experimental procedures, a comprehensive table of reactant and product properties, and a workflow diagram for clarity.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. Sodium borohydride is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters and amides, as well as its operational simplicity and safety profile.[1][2][3] The adamantyl moiety is a bulky, rigid, and lipophilic three-dimensional cage structure that is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties. However, the steric bulk of the adamantyl group can influence the reactivity of adjacent functional groups. This protocol addresses the successful reduction of a ketone bearing a neighboring adamantyl group, providing a reliable method for the synthesis of 1-adamantan-1-yl-propan-2-ol.

Data Presentation

A summary of the physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| This compound |  | C₁₃H₂₀O | 192.30 | Solid | 35098-53-4 |

| 1-Adamantan-1-yl-propan-2-ol |  | C₁₃H₂₂O | 194.31 | Solid | 18341-84-9[4] |

Experimental Protocol

This protocol is based on general procedures for the sodium borohydride reduction of ketones, adapted for a sterically hindered substrate.[2][3][5]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.5 - 2.0 eq) to the stirred solution in small portions. The addition should be done carefully to control any effervescence.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The reaction is considered complete when the starting ketone spot is no longer visible by TLC analysis. Due to the steric hindrance of the adamantyl group, the reaction may require a longer time than typical ketone reductions.

-